2,4-Difluoro-3-methylaniline
Overview
Description
“2,4-Difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H7F2N . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-methylaniline” consists of a benzene ring with two fluorine atoms and one methylamine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Difluoro-3-methylaniline” include its molecular weight, which is 129.1074 . Other properties such as boiling point, melting point, and solubility are not provided in the search results.
Scientific Research Applications
Spectroscopic Analysis : The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have been recorded and analyzed. These studies involve detailed vibrational assignments and analysis of fundamental modes, providing insights into the molecular structures and interactions of similar compounds (Arjunan & Mohan, 2008).
Metallation and Synthesis : Research on N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are structurally similar to 2,4-Difluoro-3-methylaniline, demonstrates regiocontrol by fluorine in the synthesis of methoxycarbonyl derivatives. This highlights the potential use of these compounds in complex chemical syntheses (Thornton & Jarman, 1990).
Toxicological Studies : Though not directly related to 2,4-Difluoro-3-methylaniline, studies on 4,4'-methylene-bis(2-methylaniline) reveal its toxicological effects, providing a comparative context for understanding the potential risks associated with structurally related compounds (Stula, Sherman, Zapp, & Clayton, 1975).
Metabonomic Assessment : The study of related compounds like 4-fluoroaniline and 3,5-difluoroaniline in earthworms using high-resolution nuclear magnetic resonance (NMR) spectroscopy identifies potential biomarkers of xenobiotic toxicity. This research is relevant in environmental toxicology and can be extrapolated to understand the impact of similar compounds (Bundy et al., 2002).
Quantum Chemical Computational Studies : Investigations using Density Functional Theory (DFT) on 2,4-difluoroaniline, a compound closely related to 2,4-Difluoro-3-methylaniline, provide insights into its molecular properties like hyperpolarizability, frontier molecular orbitals, and non-linear optical (NLO) applications. This research is significant in materials science and theoretical chemistry (Antony Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020).
Safety And Hazards
The safety data sheet for a similar compound, “2-Fluoroaniline”, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . These hazards may also apply to “2,4-Difluoro-3-methylaniline”, but specific safety data for this compound was not found in the search results.
properties
IUPAC Name |
2,4-difluoro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMLIOXWQRDDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510110 | |
Record name | 2,4-Difluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methylaniline | |
CAS RN |
76350-70-4 | |
Record name | 2,4-Difluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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